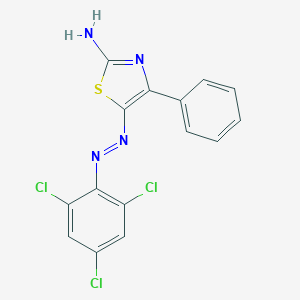
4-フェニル-5-(2,4,6-トリクロロフェニルアゾ)-チアゾール-2-イルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-5-(2,4,6-trichloro-phenylazo)-thiazol-2-ylamine is a synthetic organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with phenyl and trichlorophenylazo groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
科学的研究の応用
4-Phenyl-5-(2,4,6-trichloro-phenylazo)-thiazol-2-ylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a subject of interest in drug discovery.
Medicine: Explored for its potential therapeutic applications. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors. It is also used in the development of materials with specific properties, such as UV-absorbing coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(2,4,6-trichloro-phenylazo)-thiazol-2-ylamine typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,4,6-trichloroaniline. This involves treating 2,4,6-trichloroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-phenylthiazol-2-ylamine in an alkaline medium to form the azo compound. The reaction is typically carried out in an aqueous solution at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pH, and concentration of reagents. The use of continuous flow reactors and automated systems would help in scaling up the production while maintaining product quality.
化学反応の分析
Types of Reactions
4-Phenyl-5-(2,4,6-trichloro-phenylazo)-thiazol-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acetic acid. This results in the cleavage of the N=N bond, forming the corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the phenyl rings. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous solution or zinc in acetic acid.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
作用機序
The mechanism of action of 4-Phenyl-5-(2,4,6-trichloro-phenylazo)-thiazol-2-ylamine involves its interaction with various molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s thiazole ring can also participate in binding interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific biological context and the nature of the derivatives used.
類似化合物との比較
Similar Compounds
4-Phenyl-5-(2,4-dichloro-phenylazo)-thiazol-2-ylamine: Similar structure but with two chlorine atoms instead of three.
4-Phenyl-5-(2,4,6-tribromo-phenylazo)-thiazol-2-ylamine: Bromine atoms replace chlorine atoms.
4-Phenyl-5-(2,4,6-trifluoro-phenylazo)-thiazol-2-ylamine: Fluorine atoms replace chlorine atoms.
Uniqueness
The presence of three chlorine atoms in 4-Phenyl-5-(2,4,6-trichloro-phenylazo)-thiazol-2-ylamine imparts unique electronic and steric properties, influencing its reactivity and interactions
特性
IUPAC Name |
4-phenyl-5-[(2,4,6-trichlorophenyl)diazenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N4S/c16-9-6-10(17)13(11(18)7-9)21-22-14-12(20-15(19)23-14)8-4-2-1-3-5-8/h1-7H,(H2,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTUQWFAOKKCFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B382049.png)
![N'-[(4-isobutoxyphenyl)(4-methoxyphenyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B382050.png)
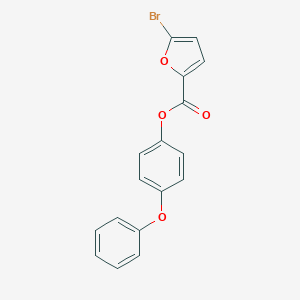


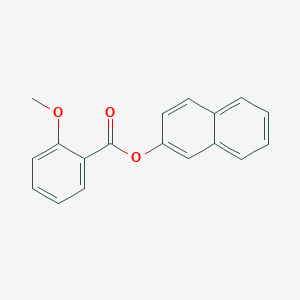
![Methyl 2,6-bis[(4-nitrobenzoyl)amino]hexanoate](/img/structure/B382060.png)
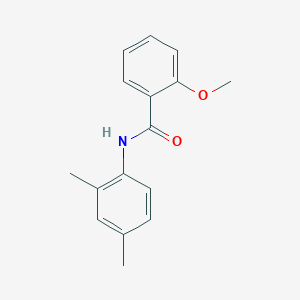

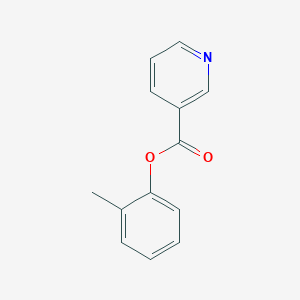
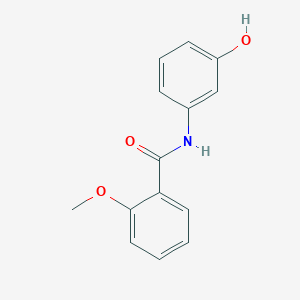
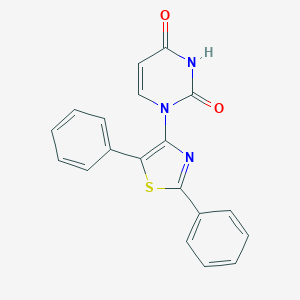
![2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide](/img/structure/B382071.png)
![2,2,4,7-Tetraphenyl-2lambda~5~-pyrimido[4,5-d][1,3,2]diazaphosphinin-5-amine](/img/structure/B382072.png)
